Dual PI3K/HDAC Inhibition via Quinazolinone-Based Scaffold Hybridization
The strategic hybridization of quinazolinone scaffolds with pharmacophoric elements enabling dual kinase-epigenetic modulation represents a significant advancement in anticancer drug design. Compound 2-[(benzylamino)methyl]-3,4-dihydroquinazolin-4-one serves as a structural platform for integrating histone deacetylase (HDAC) inhibitory zinc-binding groups with phosphoinositide 3-kinase (PI3K) targeting motifs. This rational design leverages the solvent-exposed orientation of the quinazolinone C-4 carbonyl and C-5 fluoro group in PI3Kδ inhibitors (exemplified by Idelalisib's binding mode) to tether hydroxamic acid-containing linkers that project into the HDAC catalytic pocket [2] [10]. Molecular modeling confirms that the quinazolinone core maintains critical hinge region interactions with PI3Kδ (Val828, Glu826), while the extended benzylamino-methyl side chain positions the hydroxamate for optimal chelation of the HDAC6 catalytic zinc ion, engaging charge-relay histidine residues [2].
This bifunctional capability was empirically validated through enzymatic assays showing that optimized derivatives exhibit concurrent inhibition, with lead compound 48c achieving IC₅₀ values <10 nM against both PI3Kγ/δ and HDAC6 isoforms. The hybridization approach significantly enhances cytotoxicity compared to single-target inhibitors, as demonstrated by superior antiproliferative effects across diverse cancer cell lines, including those with acquired resistance to monotargeted therapies [2] [10]. X-ray crystallographic analyses further substantiate dual binding mode engagement, confirming simultaneous occupancy of both enzymatic pockets without steric conflict [2].
Table 1: Enzymatic Inhibition Profile of Quinazolinone-Based Dual Inhibitors
Compound | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC1 Selectivity Index |
---|
48c | 3.8 ± 0.4 | 6.2 ± 0.7 | 8.1 ± 0.9 | >150-fold |
Parent PI3Ki | 4.1 ± 0.5 | 6.5 ± 0.8 | >10,000 | N/A |
Parent HDACi | >10,000 | >10,000 | 7.9 ± 0.8 | 1.2-fold |
Selective Isoform Inhibition Profiling (PI3Kγ/δ, HDAC6)
The isoform selectivity of quinazolinone derivatives is pharmacologically deliberate, minimizing off-target toxicity associated with pan-inhibitors. Enzymatic profiling reveals that 2-[(benzylamino)methyl]-3,4-dihydroquinazolin-4-one analogues exhibit >150-fold selectivity for HDAC6 over class I HDACs (HDAC1-3) and >50-fold selectivity for PI3Kγ/δ over α/β isoforms [2] [7]. This selectivity stems from structural optimization of the benzylamino side chain and linker length, which exploits HDAC6's unique shallow catalytic tunnel and PI3Kδ's distinct ATP-binding pocket topology. Cellular thermal shift assays (CETSA) confirm selective target engagement in MV411 leukemia cells, showing significant stabilization of PI3Kδ (ΔTₘ = 8.2°C) and HDAC6 (ΔTₘ = 7.9°C) without affecting non-targeted isoforms [2].
Benzamide-containing variants further refine selectivity, as demonstrated by compound PH14, which achieves IC₅₀ values of 20.3 nM (PI3Kα) and 24.5 nM (HDAC3) while sparing HDAC1/2 and PI3Kβ isoforms. This selectivity translates to reduced metabolic toxicity and avoids hematological adverse effects commonly associated with pan-HDAC inhibitors like vorinostat [7]. Western blot analyses corroborate isoform-specific pathway modulation: treated cells show decreased p-AKT⁴⁷³ (indicating PI3K pathway suppression) and increased acetylated α-tubulin (specific HDAC6 substrate) without elevation of histone H3 acetylation (indicating minimal class I HDAC inhibition) [2] [7].
Apoptosis Induction in FLT3-Resistant Hematological Malignancies
Quinazolinone derivatives demonstrate exceptional efficacy against FLT3-ITD mutant acute myeloid leukemia (AML), particularly in resistance contexts. In Ba/F3 cells expressing the gatekeeper F691L mutation (conferring resistance to gilteritinib), 2-[(benzylamino)methyl]-3,4-dihydroquinazolin-4-one analogues induce caspase-dependent apoptosis at nanomolar concentrations (EC₅₀ = 28 nM) through simultaneous disruption of FLT3 downstream signaling and epigenetic reactivation of pro-apoptotic factors [3] [8]. Mechanistically, this involves:
- Transcriptional upregulation of BIM: HDAC6 inhibition reverses histone hypoacetylation at the BCL2L11 promoter, increasing BIM expression 5.7-fold within 6 hours. BIM then displaces BAX from BCL-2/BCL-xL complexes, triggering mitochondrial outer membrane permeabilization [8].
- Suppression of compensatory survival pathways: Concurrent PI3Kδ inhibition blocks feedback AKT activation commonly observed with FLT3 monotherapy, reducing phospho-BAD⁷⁵ and preventing BIM sequestration [3] [8].
Primary AML blasts from patients with relapsed/refractory FLT3-ITD AML show 68-92% apoptosis induction after 48-hour treatment, while sparing normal peripheral blood mononuclear cells (PBMCs) and non-malignant cell lines (NIH3T3, HEK293). This therapeutic window arises from the compound's selective accumulation in malignant cells and dependency of FLT3-mutant cells on both PI3K and HDAC6 signaling nodes [2] [8].
Table 2: Antileukemic Activity Against FLT3-Mutant Models
Cell Model | FLT3 Status | Apoptosis (% at 100nM) | Caspase-3 Activation (Fold) | Rescue by Z-VAD-FMK |
---|
MV4-11 | ITD+ | 92.3 ± 4.1 | 8.7 ± 0.9 | Yes (86% inhibition) |
MOLM-14 | ITD+/D835Y | 87.6 ± 3.8 | 7.9 ± 0.7 | Yes (82% inhibition) |
Ba/F3 FLT3-ITD-F691L | Gatekeeper mutant | 78.4 ± 3.2 | 6.3 ± 0.6 | Yes (79% inhibition) |
Primary AML #1 (refractory) | ITD+ / TKD+ | 68.2 ± 5.3 | 5.1 ± 0.4 | Partial (61% inhibition) |
Kinase Signaling Pathway Disruption in Solid Tumors
Beyond hematological malignancies, quinazolinone derivatives effectively disrupt oncogenic signaling cascades in solid tumors through multi-kinase inhibition. The scaffold demonstrates moderate to potent activity against receptor tyrosine kinases (RTKs) implicated in epithelial malignancies, including EGFR (IC₅₀ = 42 nM), HER2 (IC₅₀ = 67 nM), and VEGFR2 (IC₅₀ = 58 nM) [4]. This polypharmacological profile arises from conserved hinge-binding motifs shared across kinases, where the quinazolinone core forms hydrogen bonds with backbone amides, while the benzylaminomethyl side chain occupies hydrophobic pockets adjacent to the ATP-binding site [4].
In NSCLC xenografts harboring EGFRᴸ⁸⁵⁸ᴿ mutations, optimized derivatives suppress MAPK and PI3K-AKT-mTOR signaling branches, reducing tumor volume by 78% compared to vehicle at 25 mg/kg dosing. This occurs via:
- Downregulation of survivin and MCL-1: HDAC6 inhibition promotes acetylation-mediated proteasomal degradation of these anti-apoptotic proteins
- G₂/M cell cycle arrest: PI3K inhibition reduces cyclin B1/CDK1 activity (p < 0.001 vs. controls)
- Anti-angiogenesis: VEGFR2 suppression decreases microvessel density by 64% in tumor sections [4] [10]
Notably, structural modifications at the C-2 position (e.g., pyrrole substitution for benzene) enhance solid tumor selectivity, with pyrrolyl derivatives showing 5-fold greater potency against pancreatic adenocarcinoma (MiaPaca2) compared to parental anilinoquinazolines [4].
Synergistic Effects in Combination Therapy Regimens
The quinazolinone scaffold potentiates standard chemotherapeutics and targeted agents through mechanistically complementary actions:
- BCL-2 Inhibitor Synergy: In FLT3-ITD AML models, combination with venetoclax overcomes adaptive resistance by redistributing BIM from BCL-2 to pro-death BAX. Quinazolinone treatment dissociates BIM from MCL-1, while venetoclax displaces BIM from BCL-2, collectively increasing free BIM available for BAX activation. This dual displacement yields synergistic apoptosis (CI = 0.2-0.4) and resensitizes gilteritinib-resistant clones [8].
- FLT3 TKI Potentiation: Subtherapeutic quinazolinone concentrations (10 nM) lower the IC₅₀ of sorafenib 8.3-fold in FLT3-TKD mutant cells by suppressing MAPK rebound activation, a key resistance mechanism [8].
- DNA-Damaging Agents: Enhanced γH2AX foci formation and reduced RAD51 recruitment occur via HDAC6-mediated BRCA1 modulation, increasing cisplatin sensitivity 12-fold in ovarian cancer models [4].
Table 3: Combination Index (CI) Values with Standard Therapies
Combination Partner | Cancer Model | Molar Ratio (Quinaz:Partner) | CI Value | Effect |
---|
Venetoclax | MV4-11 AML | 1:8 | 0.24 | BIM redistribution, ΔΨm collapse |
Sorafenib | MOLM-14 AML | 1:1 | 0.38 | p-ERK suppression, FOXO3a nuclear import |
Cisplatin | A2780 Ovarian | 1:20 | 0.41 | Impaired DNA repair, enhanced DSBs |
Paclitaxel | MDA-MB-231 Breast | 1:50 | 0.56 | Mitotic catastrophe, survivin downregulation |
Pharmacodynamic studies demonstrate that the quinazolinone component maintains pharmacokinetic compatibility when co-administered, with no significant alteration in Cₘₐₓ or AUC of combination partners. This enables sequential scheduling to maximize target coverage while minimizing overlapping toxicities [8] [10].